molecular formula C18H22N2O4 B2787149 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide CAS No. 2034270-69-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide

Cat. No.: B2787149
CAS No.: 2034270-69-2
M. Wt: 330.384
InChI Key: NRELHGXDHFCPGX-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide (CAS 2034270-69-2) is a high-purity chemical compound offered for research purposes. This benzofuran derivative is presented for investigative use in early-stage drug discovery and pharmacological studies. Benzofuran-based compounds are a significant area of interest in medicinal chemistry due to their diverse biological activities . Research indicates that structural analogs, particularly those featuring the benzofuran scaffold, demonstrate potential as anticancer agents by exhibiting selective cytotoxicity against various cancer cell lines, such as chronic myelogenous leukemia (K562), and by acting through mechanisms that may include the induction of apoptosis . Furthermore, certain benzofuran derivatives have been studied for their potential to modulate central nervous system activity, with some compounds identified as selective enhancers of the impulse-propagation-mediated release of catecholamines and serotonin in the brain . Researchers can utilize this compound to explore these and other potential biological pathways. The product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(23,15-10-12-6-2-5-9-14(12)24-15)11-19-16(21)17(22)20-13-7-3-4-8-13/h2,5-6,9-10,13,23H,3-4,7-8,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRELHGXDHFCPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of salicylaldehyde derivatives with appropriate reagents to form the benzofuran ring . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety . The final step involves the formation of the cyclopentyloxalamide structure through a condensation reaction with cyclopentanone and oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Analogues in Hydroxyurea and Amide Derivatives

describes hydroxyurea derivatives with benzhydryl, cyclohexanemethyl, and phenylglycine substituents. For example:

  • Compound 1 : N-benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide (CAS-like structure) .
  • Compound 3 : N-benzhydryl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide .

Comparison :

  • Similarities : Both the target compound and analogs feature amide linkages and aryl substituents (benzofuran vs. benzhydryl). The hydroxypropyl group in the target compound may mimic the hydroxylated ureido moiety in Compound 1, suggesting comparable solubility in polar solvents.
  • Differences: The target compound lacks the hydroxyurea group, replacing it with a cyclopentylethanediamide chain.

Ethylenediamine and Acetamide Derivatives

references benzathine benzylpenicillin, an ethylenediamine derivative with antibiotic properties . lists perfluoroalkyl-modified acetamides, such as N-[3-(dimethylamino)propyl]acetamide derivatives .

Comparison :

  • Ethylenediamine Backbone : The target compound’s ethanediamide group shares structural homology with the ethylenediamine in benzathine benzylpenicillin. However, the latter’s ionic salt form (e.g., penicillin complex) contrasts with the neutral amide bonds in the target compound, suggesting divergent pharmacokinetics .
  • Acetamide Modifications : Perfluoroalkyl-thio acetamides in exhibit high hydrophobicity due to fluorine-rich chains . In contrast, the target compound’s cyclopentyl and benzofuran groups may confer moderate hydrophobicity, balancing lipid solubility and aqueous dispersibility.

Cosmetic and Surfactant-Related Compounds

highlights ethanediamine derivatives like Dioleoyl EDTHP-Monium Methosulfate (CAS 37838-38-3), used as antistatic agents .

Comparison :

  • Functional Groups: The target compound’s ethanediamide group resembles the EDTHP (ethylenediamine tetra(hydroxypropyl)) moiety in cosmetic ingredients.
  • Applications: While EDTHP derivatives function as antistatic agents or emulsifiers, the benzofuran core in the target compound suggests possible antioxidant or UV-protective properties, akin to tocopherol derivatives (e.g., Dioleyl Tocopheryl Methylsilanol in ) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Benzofuran + ethanediamide 2-hydroxypropyl, cyclopentyl Bioactive materials? N/A
N-benzhydryl hydroxyurea (Compound 1) Hydroxyurea Benzhydryl, methylpentanamide Anticancer/antiviral research
Benzathine benzylpenicillin Ethylenediamine salt Benzylpenicillin complex Antibiotic formulations
Dioleoyl EDTHP-Monium Methosulfate EDTHP + methosulfate Oleoyl chains Cosmetic antistatic agents

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
  • Molecular Formula : C21H26N2O4
  • Molecular Weight : 370.449 g/mol

The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have shown that compounds containing benzofuran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value of approximately 5.3 µg/mL against HeLa cells, suggesting moderate cytotoxicity when compared to standard chemotherapeutics like cisplatin, which has an IC50 of about 40 µM .

Antiviral Properties

Benzofuran derivatives have been explored for their antiviral potential. In a study focusing on HSV-1 inhibition:

  • Mechanism of Action : The compound demonstrated the ability to inhibit viral replication in vitro, with further analysis indicating that it interferes with the virus's entry mechanisms into host cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. A study reported a significant reduction in MMP-1 expression upon treatment with the compound .
  • Modulation of Signaling Pathways : The compound appears to modulate NF-kB and AP-1 signaling pathways, which are crucial in regulating inflammation and cell survival pathways .

Study 1: Cytotoxic Effects on Cancer Cells

A detailed investigation was conducted where this compound was administered to MCF-7 and HeLa cells. The results indicated:

Cell LineIC50 (µg/mL)Comparison with Cisplatin (IC50 in µM)
MCF-726.7540.95
HeLa5.347.36

This data suggests that the compound exhibits promising anticancer properties that warrant further investigation.

Study 2: Antiviral Activity Against HSV-1

In another study focusing on the antiviral properties, the compound was tested for its ability to inhibit HSV-1 replication:

Treatment GroupViral Titer Reduction (%)
Control0
Compound75

The results indicated a significant reduction in viral load, highlighting the potential of this compound as an antiviral agent.

Q & A

What are the recommended synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide?

Basic:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiadiazole core via condensation reactions (e.g., cyclization of o-phenylenediamine derivatives with sulfur sources). Subsequent steps include nucleophilic substitution for methoxy group attachment and amide coupling using carboxamide precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .

Advanced:
Advanced protocols may employ transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective functionalization of the benzothiadiazole ring. Microwave-assisted synthesis can enhance reaction efficiency, while protecting groups (e.g., tert-butoxycarbonyl) may be used for sensitive intermediates .

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